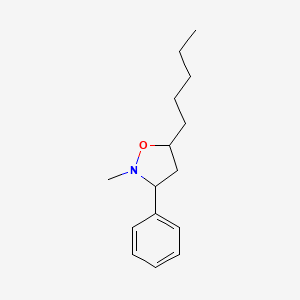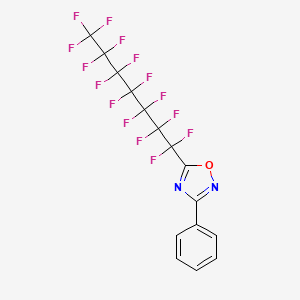![molecular formula C7H10OS3 B14715952 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one CAS No. 21441-32-7](/img/structure/B14715952.png)
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one is an organic compound with the molecular formula C7H10OS3 It is characterized by the presence of a thiolan-2-one ring substituted with bis(methylsulfanyl)methylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one typically involves the reaction of thiolan-2-one with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolan-2-one derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
- 3-[Bis(methylsulfanyl)methylidene]butan-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]thiolan-2-one is unique due to its thiolan-2-one ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21441-32-7 |
|---|---|
Fórmula molecular |
C7H10OS3 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
3-[bis(methylsulfanyl)methylidene]thiolan-2-one |
InChI |
InChI=1S/C7H10OS3/c1-9-7(10-2)5-3-4-11-6(5)8/h3-4H2,1-2H3 |
Clave InChI |
PVQIAONAHVLECR-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1CCSC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



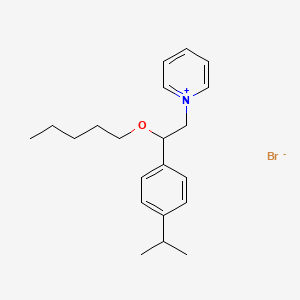
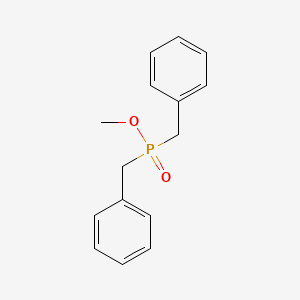
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
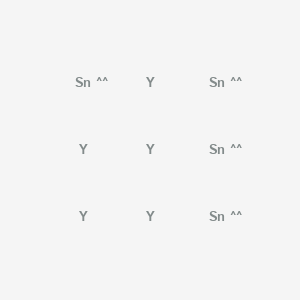

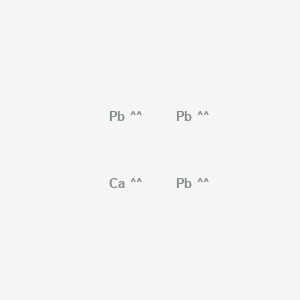
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
